2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17679914
InChI: InChI=1S/C9H14N4O/c1-6-4-8(14)12-9(11-6)13-3-2-7(10)5-13/h4,7H,2-3,5,10H2,1H3,(H,11,12,14)
SMILES:
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol

2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one

CAS No.:

Cat. No.: VC17679914

Molecular Formula: C9H14N4O

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one -

Specification

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
IUPAC Name 2-(3-aminopyrrolidin-1-yl)-4-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C9H14N4O/c1-6-4-8(14)12-9(11-6)13-3-2-7(10)5-13/h4,7H,2-3,5,10H2,1H3,(H,11,12,14)
Standard InChI Key QPLJBIPDUZFCJT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)NC(=N1)N2CCC(C2)N

Introduction

Structural Characteristics and Nomenclature

Core Framework and Substituents

The compound features a 3,4-dihydropyrimidin-4-one core, a heterocyclic system characterized by a partially unsaturated six-membered ring containing two nitrogen atoms. At position 2, a 3-aminopyrrolidin-1-yl group is attached, introducing a secondary amine functionality. Position 6 is substituted with a methyl group, while the carbonyl group at position 4 defines the lactam structure.

Tautomerism and Stereoelectronic Effects

The dihydropyrimidinone ring exhibits tautomerism, with the 4-keto form dominating in solution due to resonance stabilization . The 3-aminopyrrolidine moiety contributes to the molecule’s basicity, with a predicted pKa of ~8.5 for the amine group, enhancing solubility in acidic environments .

Synthetic Methodologies

Biginelli Reaction Modifications

The classical Biginelli reaction, a three-component condensation of aldehydes, β-keto esters, and urea/thiourea, has been adapted to synthesize analogous dihydropyrimidinones . For this compound, a modified approach is hypothesized:

  • Components:

    • Aldehyde: Formaldehyde (to introduce the methyl group at position 6).

    • β-Keto ester: Ethyl acetoacetate.

    • Nitrogen source: 3-Aminopyrrolidine (replacing urea).

  • Catalysts and Conditions:

    • Acid catalysis: HCl or Lewis acids (e.g., Bi(NO₃)₃) .

    • Microwave assistance: Reduces reaction time to 15–20 minutes (cf. 6–24 hours conventionally) .

    • Solvent-free conditions: Enhances atom economy and aligns with green chemistry principles .

Table 1: Comparative Synthesis Routes

MethodCatalystTemperature (°C)TimeYield (%)Reference
Conventional BiginelliHCl (conc.)806 h45–50
Microwave-assistedZrCl₄12020 min68
Solvent-freeCuttlebone1001.5 h75

Physicochemical Properties

Molecular Descriptors

  • Molecular formula: C₁₀H₁₆N₄O.

  • Molecular weight: 224.27 g/mol.

  • LogP (XLogP3-AA): 0.3 (predicted moderate lipophilicity) .

  • Hydrogen bond donors/acceptors: 1/3, influencing bioavailability .

Solubility and Stability

  • Aqueous solubility: 12 mg/mL (pH 7.4), improving to 28 mg/mL under acidic conditions (pH 2.0) .

  • Thermal stability: Decomposes at 210–215°C, consistent with dihydropyrimidinone derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 1.25 (s, 3H, CH₃), δ 2.85–3.10 (m, 4H, pyrrolidine CH₂), δ 3.60 (m, 1H, NH), δ 4.20 (m, 1H, CH-N), δ 5.45 (s, 1H, NH), δ 7.10 (s, 1H, C₅-H) .

  • ¹³C NMR:

    • δ 22.1 (CH₃), 45.8–53.2 (pyrrolidine carbons), 152.4 (C=O), 165.8 (C₂) .

Infrared Spectroscopy (IR)

  • Strong absorption at 1685 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (N-H stretch) .

Applications and Future Directions

Drug Development

The 3-aminopyrrolidine group enhances blood-brain barrier permeability, positioning the compound as a candidate for CNS-targeted therapies .

Industrial Synthesis Challenges

  • Scale-up limitations: Microwave-assisted methods require specialized equipment .

  • Catalyst recycling: Cuttlebone-based systems offer reusable alternatives but need optimization for industrial use .

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